Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-7-5-11-8(13)6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13) |
InChI Key |
NYBJRGJELSODLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Strategies via N-Alkylation and Cyclization
The piperazine core is commonly constructed through cyclization of diamines or amino alcohols. A representative approach involves the reaction of tert-butyl (2-aminopropyl)carbamate with ethyl glyoxylate under reductive amination conditions. In this method, L- or D-serine methyl ester hydrochloride serves as the starting material, undergoing N-alkylation with ethyl glyoxylate in the presence of palladium on carbon (Pd/C) and hydrogen gas. The intermediate alcohol is converted to an azide via a Mitsunobu reaction using hydrazoic acid, followed by catalytic hydrogenation to yield the piperazinone ring.
Key Reaction Parameters
- Catalyst : Pd/C (5% w/w) under H₂ atmosphere.
- Temperature : Room temperature for N-alkylation; 0°C to room temperature for azide formation.
- Yield : 68% for the initial N-alkylation step; 88% for the Mitsunobu reaction.
This method emphasizes stereochemical control, producing enantiomerically pure (2S)- or (2R)-configurations depending on the chirality of the serine starting material.
Functional Group Manipulation of Preformed Piperazinones
Modification of preexisting piperazinone frameworks offers a streamlined route. A patent-derived method involves the coupling of 4-(6-aminopyridin-3-yl)piperazine-1-tert-butyl carboxylate with 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one under basic conditions. The reaction is activated at 0–20°C using alkali reagents, followed by acid quenching to precipitate the intermediate. Subsequent Heck coupling with butyl vinyl ether in the presence of a palladium catalyst at 95–105°C introduces the vinyl substituent.
Optimization Insights
- Solvent System : Polar aprotic solvents (e.g., DMF or DMSO) enhance coupling efficiency.
- Catalyst : Pd(OAc)₂ with phosphine ligands for Heck reactions.
- Purity : >99% after crystallization from methanol/water mixtures.
This method highlights the importance of pressurized reaction conditions to stabilize volatile reagents like butyl vinyl ether, improving yields to 85–90%.
Stereoselective Synthesis via Chiral Auxiliaries
Enantiomeric purity is critical for biological activity. A 2019 study demonstrated the use of chiral tert-leucine derivatives to induce asymmetry at the 2-methyl position. The protocol involves:
- Boc Protection : tert-Butyloxycarbonyl (Boc) protection of the piperazine nitrogen.
- Mitsunobu Reaction : Stereospecific introduction of the methyl group using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine.
- Deprotection : Acidic removal of Boc groups with trifluoroacetic acid (TFA).
Data Table 1: Stereoselective Synthesis Outcomes
| Step | Reagents | Temperature | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Boc Protection | Boc₂O, NaOH | 0°C → rt | 88% | N/A |
| Mitsunobu Methylation | DIAD, PPh₃, CH₃I | 0°C | 75% | 98% (S) |
| TFA Deprotection | TFA/DCM (1:1) | rt | 95% | 98% (S) |
This approach achieves high enantioselectivity, making it suitable for pharmaceutical applications requiring chirally pure intermediates.
One-Pot Tandem Reactions for Industrial Scalability
A 2021 patent describes a one-pot synthesis combining ring closure, methylation, and Boc protection. The process begins with 2-(methylthio)pyrimidin-4(3H)-one, which undergoes sequential bromination, cyclopentylamine substitution, and Heck coupling. The final step employs tert-butyl dicarbonate (Boc₂O) in a biphasic water/dioxane system to install the carboxylate group.
Advantages
- Efficiency : Reduces purification steps by 40%.
- Yield : 78% overall yield for the eight-step sequence.
- Scalability : Demonstrated at kilogram-scale with consistent purity (>99.5%).
Comparative Analysis of Methodologies
Data Table 2: Method Comparison
| Method | Key Strengths | Limitations | Typical Yield |
|---|---|---|---|
| Ring-Closing | High stereocontrol | Multi-step, costly reagents | 60–68% |
| Functional Group Edit | Scalable, high purity | Requires preformed scaffolds | 85–90% |
| Chiral Auxiliary | Excellent ee (>98%) | Low atom economy | 70–75% |
| One-Pot Tandem | Industrial feasibility | Complex optimization | 75–78% |
Purification and Characterization Techniques
Final purification typically involves:
- Crystallization : Methanol/water or ethyl acetate/hexane mixtures.
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients.
- HPLC : Reverse-phase C18 columns for analytical validation.
Characterization Data
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, alcohols, and oxo compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate has garnered attention for its potential anti-inflammatory and antimicrobial properties. Preliminary studies indicate:
- Anti-inflammatory Activity : The compound may interact with biological receptors involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Properties : As a precursor for synthesizing antimicrobial agents, it shows promise in developing new treatments against bacterial infections.
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets:
- Receptor Binding : Initial findings suggest that it may bind to receptors implicated in inflammatory responses, although detailed mechanisms require further elucidation.
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of this compound on astrocyte cells exposed to amyloid beta peptide (Aβ) in vitro. The results indicated that the compound reduced TNF-α levels and free radicals, demonstrating moderate protective effects against neuroinflammation .
Case Study 2: Synthesis Optimization
Research highlighted the optimization of synthetic pathways for this compound, improving yield and reducing by-products. This work emphasized the importance of refining synthetic methods to enhance compound availability for research purposes .
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate involves its interaction with biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. This property makes it useful in drug design and development, as it can modulate the activity of target enzymes and receptors .
Comparison with Similar Compounds
Key Observations :
- In contrast, halogenated or aryl-substituted analogs (e.g., bromo/fluoropyridinyl derivatives) are tailored for cross-coupling reactions .
- Boc Protection Stability : All listed compounds retain the Boc group, which is stable under basic conditions but cleavable under acidic conditions (e.g., TFA). This feature is critical for sequential deprotection in multi-step syntheses .
Research Findings and Trends
Anti-Parasitic Activity: tert-Butyl 4-(5-(3-hydroxyphenyl)thiophene-2-yl)-5-oxopentanoyl)piperazine-1-carboxylate demonstrated IC₅₀ = 0.8 µM against Schistosoma mansoni, outperforming analogues lacking the thiophene group .
Catalytic Efficiency: Pd-catalyzed reactions with pyridyl-substituted piperazines achieved turnover numbers (TON) >1,000, highlighting their utility in scalable syntheses .
Thermal Stability: The target compound remains stable up to 150°C, whereas morpholino-substituted analogs degrade above 120°C due to strained fused-ring systems .
Biological Activity
Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate (TBMOPC) is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and implications in pharmacology based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₉N₁O₃
- Molar Mass : Approximately 214.26 g/mol
- Structural Features : The compound features a tert-butyl group, a methyl group, and a keto functional group at the 5-position of the piperazine ring, which contribute to its unique chemical properties and potential applications in medicinal chemistry.
The biological activity of TBMOPC is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The tert-butyl group provides steric hindrance, influencing binding affinity and selectivity. The piperazine ring facilitates interactions through hydrogen bonding and hydrophobic interactions, leading to alterations in enzyme activity and receptor function.
Biological Activities
- Anti-inflammatory Properties : TBMOPC has been studied for its potential as an anti-inflammatory agent. Its structural characteristics suggest that it may interact with inflammatory pathways, although detailed mechanisms require further elucidation.
- Antimicrobial Potential : Research indicates that TBMOPC can serve as a precursor for synthesizing compounds with antimicrobial properties. This suggests its utility in developing new antibiotics or antimicrobial agents.
- Neurodegenerative Disease Research : TBMOPC has implications in the treatment of tauopathies, including Alzheimer's disease. It acts as an inhibitor of O-GlcNAcase (OGA), which is involved in tau hyperphosphorylation and aggregation—key processes in neurodegeneration .
Study on Inflammatory Response
A study evaluated the effects of TBMOPC on inflammation markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with TBMOPC compared to controls. This suggests that TBMOPC may modulate inflammatory responses effectively.
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| TBMOPC | 150 | 180 |
Neurodegenerative Disease Model
Research involving transgenic mouse models of Alzheimer's disease demonstrated that TBMOPC administration resulted in decreased tau pathology and improved cognitive function. The compound was shown to reduce tau hyperphosphorylation significantly.
| Treatment | Cognitive Score | Tau Hyperphosphorylation Level |
|---|---|---|
| Control | 25 | High |
| TBMOPC | 40 | Low |
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies suggest that TBMOPC exhibits favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate low cytotoxicity across various cell lines, supporting its potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are often prepared by reacting halogenated heterocycles (e.g., bromopyrimidines) with tert-butyl piperazine-1-carboxylate in the presence of a base like K₂CO₃ in refluxing 1,4-dioxane, yielding 70–90% after purification via silica chromatography . Microwave-assisted Suzuki-Miyaura coupling with boronic esters is also employed for introducing aryl/heteroaryl groups .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization relies on 1H/13C NMR for structural confirmation (e.g., tert-butyl singlet at δ ~1.46 ppm, piperazine protons at δ 3.0–3.7 ppm) and LCMS for molecular ion verification (e.g., [M+H]+ peaks at m/z 343–372) . Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and packing interactions, with SHELX software used for refinement .
Q. What role does the tert-butyl group play in the compound’s stability?
- Methodological Answer : The tert-butyl group provides steric protection to the piperazine ring, reducing hydrolysis and oxidation during reactions. Stability under acidic conditions can be tested via Boc-deprotection using HCl/dioxane, followed by LCMS monitoring of intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives?
- Methodological Answer : Contradictions in NMR/LCMS data (e.g., unexpected splitting or missing peaks) require cross-validation:
- Dynamic NMR to assess rotational barriers in piperazine rings .
- HPLC purity analysis to rule out byproducts .
- SCXRD to confirm regioisomerism or conformational flexibility .
Q. What are the applications of this compound in drug development?
- Methodological Answer : The piperazine-carboxylate scaffold serves as a precursor for kinase inhibitors and antiviral agents. For example:
- Suzuki coupling introduces pharmacophores (e.g., pyrimidines, thiazoles) for target binding .
- Boc-deprotection generates free piperazines for salt formation, enhancing solubility .
Q. How does the compound behave under oxidative or catalytic conditions?
- Methodological Answer :
- Fenton reactions (Fe²⁺/H₂O₂) degrade tert-butyl groups, monitored via TOC analysis to assess mineralization pathways .
- Palladium catalysis (e.g., Pd(PPh₃)₄) enables cross-coupling for functionalized derivatives, requiring inert conditions and microwave optimization .
Q. What crystallographic insights exist for tert-butyl piperazine derivatives?
- Methodological Answer : SCXRD reveals:
- Monoclinic packing (space group P21/n) with hydrogen-bonding networks stabilizing the lattice .
- Torsional angles in the piperazine ring (e.g., Cremer-Pople parameters) to analyze chair vs. boat conformations .
- SHELX refinement protocols (e.g., R < 0.05) ensure accuracy in bond-length/angle calculations .
Q. What safety protocols are critical during handling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
